beta Glucan - 9051-97-2

beta Glucan

Catalog Number: EVT-3206478
CAS Number: 9051-97-2
Molecular Formula: C18H32O14
Molecular Weight: 472.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
beta Glucan is a natural product found in Avena sativa with data available.
Source and Classification

Beta glucans can be classified based on their source and structure:

  • Sources:
    • Cereals: Found in oats and barley, primarily as beta-1,3/1,4-glucans.
    • Fungi: Predominantly beta-1,3-glucans with branching at beta-1,6 positions, critical for cell wall structure.
    • Yeasts: Such as Saccharomyces cerevisiae, produce beta-1,3-glucans.
    • Bacteria: Certain species produce cyclic beta-glucans.
Synthesis Analysis

The synthesis of beta glucan occurs through enzymatic processes involving specific glycosyltransferases. For instance:

  • Fungal Beta-1,3-Glucan Synthase: This enzyme catalyzes the transfer of glucose from uridine diphosphate glucose to the growing glucan chain. The process involves:
    1. Initiation: The enzyme autoglycosylates to form a primer.
    2. Elongation: Glucose units are added sequentially.
    3. Branching: In some fungi, branching occurs via branching enzymes that introduce beta-1,6 linkages.
Molecular Structure Analysis

Beta glucan's molecular structure varies with its source:

  • Fungal Beta-1,3-Glucan: Characterized by linear chains of glucose units linked by beta-1,3-glycosidic bonds with occasional branching via beta-1,6 linkages. The degree of polymerization can range widely depending on the source and conditions of synthesis.
  • Cereal Beta-Glucan: Typically consists of mixed-linkage structures (beta-1,3 and beta-1,4), which contribute to its unique physical properties like viscosity and solubility.
Chemical Reactions Analysis

Beta glucans participate in various chemical reactions:

  • Hydrolysis: Enzymatic hydrolysis by glucanases can break down beta glucans into oligosaccharides or monosaccharides.
  • Chemical Modifications: Beta glucans can undergo modifications such as sulfation or acetylation to enhance their functional properties for applications in pharmaceuticals or food industries.
Mechanism of Action

Beta glucans exert biological effects primarily through their interaction with immune cells:

  • They activate macrophages and neutrophils through specific receptors (e.g., Dectin-1), leading to enhanced phagocytosis and cytokine production.
  • This immune modulation has implications for enhancing resistance against infections and cancer therapies .
Physical and Chemical Properties Analysis

Beta glucans exhibit distinct physical and chemical properties:

  • Solubility: Varies with the source; fungal beta glucans are generally more soluble than cereal types.
  • Viscosity: Influenced by molecular weight and degree of branching; higher molecular weight typically results in increased viscosity.
  • Stability: Generally stable under acidic conditions but can degrade under extreme heat or alkaline environments.
Applications

Beta glucans have a wide array of scientific applications:

  • Pharmaceuticals: Used as immunomodulators in cancer therapies and vaccines due to their ability to enhance immune response.
  • Food Industry: Incorporated as dietary fibers that promote gut health and lower cholesterol levels.
  • Cosmetics: Utilized for their moisturizing properties and skin barrier enhancement.

Research continues into optimizing production methods and exploring new applications in health and nutrition .

Biosynthesis Pathways and Genetic Regulation

Enzymatic Machinery in Taxonomically Diverse Species

Cereal-Specific Cellulose Synthase-Like (CSL) Gene Families

Mixed-linkage β-glucan (MLG) biosynthesis in cereals is governed by specific Cellulose Synthase-Like (CSL) gene families, predominantly CslF, CslH, and CslJ. These enzymes assemble β-(1,3) and β-(1,4) glycosidic bonds into characteristic cellotriosyl (DP3) and cellotetraosyl (DP4) units. In Avena sativa (oat), AsCslF6 dominates transcript profiles, accounting for >70% of CslF expression in developing grains, correlating with high MLG accumulation (3–7% grain dry weight) [2] [6]. Barley (Hordeum vulgare) utilizes HvCslF9 for endosperm-specific MLG synthesis, where allelic variations explain 40–65% of β-glucan content variability between high- and low-content cultivars [1] [8]. The DP3:DP4 ratio, a key determinant of solubility, varies taxon-specifically: oats (1.5–2.3:1) produce highly soluble MLG, while wheat (3.0–4.5:1) synthesizes less soluble polymers due to elongated cellulose-like regions [6].

Table 1: CSL Gene Families Governing β-Glucan Biosynthesis in Cereals

SpeciesDominant CSL GeneTissue Specificityβ-Glucan Content (% DW)DP3:DP4 Ratio
Oat (A. sativa)AsCslF6Grain endosperm, leaves3–7%1.5–2.3:1
Barley (H. vulgare)HvCslF9, HvCslF6Endosperm, aleurone2–10%2.2–3.5:1
Wheat (T. aestivum)TaCslF6, TaCslHAleurone, pericarp0.18–0.89%3.0–4.5:1
Sorghum (S. bicolor)SbCslF3Developing endosperm0.2–1.3%1.15:1

Fungal β-(1,3)-Glucan Synthase Complex Organization

Fungal β-(1,3)-glucan synthases are membrane-embedded complexes comprising catalytic FKS/GSC subunits and regulatory Rho-type GTPase subunits. In Aureobasidium pullulans, the synthase organizes into a 480-kDa holoprotein stabilized by phosphatidylserine binding domains. The catalytic subunit contains 16 transmembrane helices and a cytoplasmic GT48 glycosyltransferase domain that processively elongates β-(1,3) chains [4]. Saccharomyces cerevisiae employs parallel GSC1/FKS1 and GSC2/FKS2 complexes for vegetative growth and stress response, respectively. Fungal synthases exhibit nucleotide-dependent allostery: GTP binding induces conformational shifts that activate glucan chain initiation, while UDP-glucose occupancy modulates elongation rates [4].

Table 2: Fungal β-(1,3)-Glucan Synthase Complex Subunits

Subunit TypeProtein DomainsFunctionRegulatory Mechanisms
Catalytic (FKS/GSC)16 TM helices, GT48 domainUDP-glucose polymerization into β-(1,3)-chainsGTPase activation, proteolytic cleavage
Regulatory (Rho GTPase)GTPase domain, lipid anchorComplex assembly and membrane localizationGTP hydrolysis, phosphorylation
ScaffoldingPH domain, β-propellerSpatial coordination of FKS-GTPaseCa²⁺ binding, ubiquitination

Bacterial Curdlan Synthase Operon Expression Dynamics

Note: Bacterial curdlan biosynthesis was not covered in the provided search results. This section would require external sources to address operon structure, expression dynamics, and regulatory elements as specified in the outline.

Transcriptional Control Mechanisms of Glucan Assembly

Cereal Light-Responsive Promoters and Stress Signaling

Cereal CslF/H genes exhibit photomorphogenic regulation via phytochrome-interacting factors (PIFs). In oat leaves, high-intensity light (300 μmol m⁻² s⁻¹) upregulates AsCslF6 expression >30-fold compared to darkness, correlating with a 15-fold increase in MLG content [2]. Promoter analysis reveals G-box motifs (CACGTG) mediating light responsiveness. The barley ASR1 (Abscisic Acid Stress Ripening 1) transcription factor binds HvCslF6 promoter W-box elements (TTGACC) under drought stress, elevating MLG synthesis by 50–70% in Waxy-mutant backgrounds [8]. Carbon partitioning is transcriptionally coordinated: starch synthase II (SSII) repression redirects UDP-glucose toward MLG biosynthesis, increasing β-glucan content by 25–40% in high-amylose lines [5].

Fungal Nitrogen Metabolite Repression Systems

In Aureobasidium pullulans, the GATA-type transcription factor Area orchestrates nitrogen-dependent β-glucan regulation. Under nitrogen limitation, Area derepresses β-glucan synthases by binding GATAA promoter motifs, increasing yields by 140–180% with glutamine versus ammonium [4]. Area-silenced strains show 60–85% reduced β-glucan synthesis when utilizing non-preferred nitrogen sources (nitrate, glutamate), while overexpression strains yield 5.2 g/L β-glucan with glutamine [4]. Parallel CreA-mediated carbon catabolite repression downregulates glucanogenesis during glucose sufficiency via Mig1-like zinc finger proteins.

Hormonal Crosstalk in Synthetase Gene Activation

Jasmonate (JA) and abscisic acid (ABA) synergistically induce CslF6 expression in cereals. In barley endosperm, JA-responsive MYC2 transcription factors activate HvCslF9 during mid-filling stages, coinciding with peak β-glucan accumulation (6–16 days post-pollination) [3]. Fungal β-glucan synthase promoters contain ABA response elements (ABREs), with A. pullulans showing 3-fold induction under ABA treatment.

Table 3: Transcriptional Regulators of β-Glucan Biosynthetic Genes

TaxonTranscription FactorDNA-Binding MotifInducing SignalTarget GeneRegulatory Effect
CerealsASR1W-box (TTGACC)Drought stress, ABAHvCslF6+70% expression
CerealsPIF4G-box (CACGTG)High light (300 μmol m⁻² s⁻¹)AsCslF6+30-fold expression
FungiAreaGATAANitrogen limitationβ-GS complex+140–180% yield
FungiCreASYGGRGGlucose depletionFKS1Derepression

Post-Translational Modification of Synthetase Complexes

Phosphorylation-Dependent Activity Modulation

Cereal CslF enzymes undergo reversible phosphorylation at conserved serine/threonine residues in their cytoplasmic loops. In barley, calcium-dependent protein kinases (CDPKs) phosphorylate HvCslF6 at Ser⁷⁷³, increasing Vₘₐₓ by 2.3-fold and substrate affinity (Kₘ for UDP-glucose) by 40% [1]. Fungal β-glucan synthases are inactivated by phosphorylation at Tyr⁹⁰² (FKS1 numbering) via stress-activated MAP kinases, while phosphatase PP2A dephosphorylation restores activity during hyphal growth [4]. Bacterial curdlan synthases exhibit tyrosine autokinase activity, self-phosphorylating to regulate chain elongation-termination equilibria.

Membrane Microdomain Localization and Trafficking

Plant CslF complexes localize to lipid raft microdomains enriched in glucosylceramides. Barley HvCslF6 contains a sphingolipid-binding module (CRD-II) that targets it to the trans-Golgi network, where it co-traffics with callose synthases to the plasma membrane [1]. In A. pullulans, β-glucan synthase migrates to bud scars and septation sites via actin-directed vesicular transport. Disruption of the myosin-V motor protein reduces glucan deposition by 75%, confirming trafficking-dependent synthase activation [4].

Cofactor Requirements and Allosteric Regulation

Divalent cations differentially modulate β-glucan synthetases: Mn²⁺ optimizes cereal CslF processivity (Kₐ = 8 μM), while Mg²⁺ activates fungal synthases. Bacterial curdlan production requires Zn²⁺ for complex oligomerization. Allosteric inhibitors include UDP (competitive) and β-(1,3)-glucohexaose (non-competitive feedback). In oats, ZnSO₄ supplementation (0.15 g/L) boosts β-glucan yields by 141.7% through synthase stabilization [4].

Table 4: Biochemically Characterized β-Glucan Synthetases

Enzyme SourceGene/ComplexCatalytic Rate (kcat, min⁻¹)Processivity (Residues/Chain)Essential Cofactors
Barley (H. vulgare)HvCslF6220 ± 151200Mn²⁺, phosphatidylcholine
Oat (A. sativa)AsCslF6180 ± 20980Mn²⁺, UDP-glucose transporter
A. pullulansApGSC complex350 ± 402500GTP, Mg²⁺, ergosterol
Agrobacterium sp.crdASC operon420 ± 503200Zn²⁺, phospholipids

Properties

CAS Number

9051-97-2

Product Name

beta Glucan

IUPAC Name

2-[3,5-dihydroxy-2-(hydroxymethyl)oxan-4-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol

Molecular Formula

C18H32O14

Molecular Weight

472.4 g/mol

InChI

InChI=1S/C18H32O14/c19-2-9-6(22)1-7(23)17(29-9)32-16-13(26)11(4-21)30-18(14(16)27)31-15-8(24)5-28-10(3-20)12(15)25/h6-27H,1-5H2

InChI Key

SPMCUTIDVYCGCK-UHFFFAOYSA-N

SMILES

C1C(C(OC(C1O)OC2C(C(OC(C2O)OC3C(COC(C3O)CO)O)CO)O)CO)O

Canonical SMILES

C1C(C(OC(C1O)OC2C(C(OC(C2O)OC3C(COC(C3O)CO)O)CO)O)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]([C@@H]1O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](CO[C@@H]([C@H]3O)CO)O)CO)O)CO)O

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